molecular formula C13H20BN3O2 B14833369 5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester

5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester

Katalognummer: B14833369
Molekulargewicht: 261.13 g/mol
InChI-Schlüssel: WVAXVDOGXCMBNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyrazine ring, which is further substituted with a cyclopropylamino group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the pyrazine ring.

    Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester. This can be achieved by reacting the pyrazine derivative with a boronic acid reagent, followed by esterification with pinacol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions, resulting in the formation of the corresponding hydrocarbon.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.

    Protodeboronation: Acidic reagents (e.g., hydrochloric acid) or basic reagents (e.g., sodium hydroxide) are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Protodeboronation: Formation of hydrocarbons.

    Oxidation: Formation of boronic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe or ligand in biological studies.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester depends on its specific application. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic ester group, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrazine and cyclopropylamino groups.

    2-Cyanopyridine-5-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a pyrazine ring.

    Pyridine-4-boronic Acid Pinacol Ester: Similar boronic ester group but with a different heterocyclic ring.

Uniqueness

5-(Cyclopropylamino)pyrazin-2-ylboronic acid pinacol ester is unique due to the presence of the cyclopropylamino group and the pyrazine ring, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for diverse applications in organic synthesis, medicinal chemistry, and material science.

Eigenschaften

Molekularformel

C13H20BN3O2

Molekulargewicht

261.13 g/mol

IUPAC-Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-16-11(8-15-10)17-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17)

InChI-Schlüssel

WVAXVDOGXCMBNL-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.